molecular formula C6H10O7 B14610272 (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid CAS No. 56883-94-4

(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid

Cat. No.: B14610272
CAS No.: 56883-94-4
M. Wt: 194.14 g/mol
InChI Key: KVMJZHBFNFXZKY-UHFFFAOYSA-N
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Description

(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid is a compound of significant interest in various scientific fields. It is a derivative of propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid with the formula CH₂(COOH)₂. This compound is characterized by the presence of two hydroxyl groups on the propyl chain and an additional hydroxyl group on the propanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of propanedioic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective addition of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by hydroxylation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical processes, including enzyme catalysis and metabolic pathways .

Comparison with Similar Compounds

    Malonic Acid (Propanedioic Acid): The parent compound with two carboxyl groups.

    Oxalic Acid: A simpler dicarboxylic acid with the formula C₂H₂O₄.

    Succinic Acid: Another dicarboxylic acid with the formula C₄H₆O₄.

Uniqueness: This structural feature distinguishes it from other similar dicarboxylic acids and contributes to its versatility in various chemical and biological processes .

Properties

CAS No.

56883-94-4

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)-2-hydroxypropanedioic acid

InChI

InChI=1S/C6H10O7/c7-2-3(8)1-6(13,4(9)10)5(11)12/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12)

InChI Key

KVMJZHBFNFXZKY-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)C(C(=O)O)(C(=O)O)O

Origin of Product

United States

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